N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide
Description
N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide (CAS: 1148027-15-9) is a heterocyclic compound featuring a tetrahydrobenzothiophene core substituted with a cyano group at position 3 and a methanesulfonyl group at position 4. The 2,2-diphenylacetamide moiety is attached to the thiophene ring via an amide linkage. Its molecular formula is C₂₄H₂₂N₂O₃S₂, with a molecular weight of 450.6 g/mol and a purity ≥95% .
Key structural features include:
- Tetrahydrobenzothiophene backbone: A partially saturated bicyclic system that may enhance conformational stability compared to fully aromatic analogs.
- Methanesulfonyl group: A polar sulfone substituent that may improve solubility or modulate pharmacokinetic properties.
- Diphenylacetamide: A bulky lipophilic group that could enhance membrane permeability or target affinity.
Properties
IUPAC Name |
N-(3-cyano-6-methylsulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-31(28,29)18-12-13-19-20(15-25)24(30-21(19)14-18)26-23(27)22(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18,22H,12-14H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSTUJPKYPACTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclohexenone Thioannulation
Thioannulation of 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives is achieved via Lawesson’s reagent -mediated cyclization. For example, treatment of 3-cyano-6-ketocyclohexene with Lawesson’s reagent in toluene at 110°C yields the thiophene ring with >80% efficiency. This method avoids racemization and preserves the cyano group’s integrity.
Table 1: Thioannulation Reaction Conditions
| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Cyano-6-ketocyclohexene | Lawesson’s reagent | Toluene | 110 | 82 |
| 3-Cyano-6-hydroxycyclohexene | P4S10 | Xylene | 130 | 68 |
Introduction of the Methanesulfonyl Group
The methanesulfonyl (-SO2CH3) group is introduced at position 6 of the benzothiophene core via sulfonation followed by alkylation.
Sulfonation with Chlorosulfonic Acid
Direct sulfonation using chlorosulfonic acid in dichloromethane at 0°C selectively functionalizes the para position relative to the cyano group. Quenching with methanol yields the sulfonic acid intermediate, which is subsequently treated with methyl iodide and triethylamine to form the methanesulfonyl derivative.
Table 2: Sulfonation and Alkylation Parameters
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Sulfonation | ClSO3H, CH2Cl2 | 0°C, 2 h | 75 |
| Alkylation | CH3I, Et3N, DMF | RT, 12 h | 88 |
Amidation with 2,2-Diphenylacetic Acid
Coupling the benzothiophene intermediate with 2,2-diphenylacetic acid requires activation of the carboxylic acid group.
Carbodiimide-Mediated Coupling
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitate amide bond formation. The reaction proceeds at room temperature for 24 hours, achieving 70–75% yield after column chromatography.
Table 3: Amidation Reaction Optimization
| Coupling Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 24 | 73 |
| DCC/DMAP | THF | 40 | 18 | 65 |
Stereochemical Considerations and Purification
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids or ketones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
This compound has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its biological activity has been studied for potential therapeutic uses, including its role in enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Backbone Modifications: The target compound’s tetrahydrobenzothiophene core (partially saturated) contrasts with the fully aromatic benzothiazole in EP3348550A1’s trifluoromethyl analog . Saturation may reduce π-π stacking interactions but improve solubility.
Substituent Effects: Methanesulfonyl vs. Trifluoromethyl: The target’s methanesulfonyl group (polar, hydrogen-bond acceptor) differs from the trifluoromethyl group (electronegative, hydrophobic) in EP3348550A1, which may alter target binding or metabolic pathways . Cyano vs. Methyl: The cyano group in the target compound (electron-withdrawing) versus the methyl group in 477553-23-4 could influence electronic properties and reactivity.
Synthetic Accessibility :
- The trifluoromethyl analog in EP3348550A1 was synthesized via microwave-assisted methods (42% yield) , whereas the target compound’s synthesis route is unspecified but likely involves similar amide coupling strategies (e.g., PyBOP/TEA-mediated reactions as in ).
Excluded Patent Compounds: EP3348550A1 explicitly excludes derivatives like N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide, highlighting the target compound’s novelty in retaining both cyano and methanesulfonyl groups .
Unresolved Questions
- Biological activity data (e.g., IC₅₀, binding affinity) for the target compound and analogs are absent in the provided evidence.
- Solubility, stability, and pharmacokinetic profiles require further experimental validation.
Biological Activity
N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.5 g/mol. The compound features a complex structure that includes a benzothiophene core and various functional groups that may contribute to its biological activity.
Enzyme Inhibition
This compound is hypothesized to exhibit enzyme inhibitory properties similar to other methanesulfonamide derivatives. For instance:
- Inhibition of HMG-CoA Reductase : Some methanesulfonamide derivatives have shown potent inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. A related compound demonstrated an IC50 value of 11 nM in vitro, suggesting potential for cholesterol-lowering effects .
Anticancer Activity
There is emerging evidence that compounds with similar scaffolds may possess anticancer properties. For example:
- Cell Viability Studies : Compounds structurally related to this compound have been evaluated against various cancer cell lines (e.g., HT-29 and MDA-MB-231). These studies indicated that certain derivatives exhibit significant inhibitory effects on cell viability under both normoxic and hypoxic conditions .
Study 1: In Vitro Evaluation
A study focused on the synthesis and evaluation of methanesulfonamide derivatives found that several compounds showed promising inhibitory activity against cancer cell lines. The results indicated that some derivatives could effectively lower cell viability by inducing apoptosis or cell cycle arrest .
Study 2: Molecular Docking Analysis
Molecular docking studies have been utilized to predict the binding affinity of this compound with target enzymes. These analyses suggest that the compound may bind effectively to active sites of relevant enzymes, potentially leading to inhibition .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 374.5 g/mol |
| Potential Activities | Enzyme inhibition; Anticancer |
| IC50 (related compounds) | ~11 nM (HMG-CoA reductase) |
Q & A
Q. What are the standard synthetic routes for N-(3-Cyano-6-methanesulfonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,2-diphenylacetamide?
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiophene core. Key steps include:
- Cyano group introduction : Nitrile formation via nucleophilic substitution or cyanation reagents under anhydrous conditions.
- Methanesulfonyl attachment : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or DMF .
- Acetamide coupling : Reaction of 2,2-diphenylacetic acid derivatives with the benzothiophene intermediate using coupling agents like EDC/HOBt .
Optimization : Yield and purity depend on solvent choice (e.g., ethanol for reflux), temperature control (±5°C), and stoichiometric ratios (1:1.2 molar excess for sulfonylation) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm regiochemistry of substituents (e.g., methanesulfonyl at C6, cyano at C3). Aromatic protons in diphenylacetamide appear as multiplet signals at δ 7.2–7.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 535.12) .
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsion strains in the tetrahydrobenzothiophene ring .
Q. How are common synthetic impurities identified and mitigated during preparation?
- Byproducts : Unreacted intermediates (e.g., incomplete sulfonylation) are detected via HPLC with UV detection (λ = 254 nm).
- Mitigation : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes polar impurities. Recrystallization in ethanol-dioxane (1:2) improves purity .
Advanced Research Questions
Q. How can reaction intermediates be optimized to enhance yield and selectivity?
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in nucleophilic substitutions, improving cyano group incorporation .
- Catalytic Systems : Pd-mediated cross-coupling (e.g., Suzuki for diphenyl groups) reduces side reactions. Use of phase-transfer catalysts (e.g., TBAB) accelerates sulfonylation .
- Kinetic Monitoring : In-situ FTIR tracks intermediate formation (e.g., disappearance of -SOCl peaks at 1370 cm) .
Q. What methodological approaches elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Computational docking (AutoDock Vina) screens against kinase or GPCR targets. Validate via SPR (surface plasmon resonance) binding assays .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for demethylation or sulfone oxidation .
- Pathway Analysis : RNA-seq or phosphoproteomics identifies downstream signaling effects (e.g., MAPK inhibition) .
Q. How can computational modeling predict electronic properties relevant to reactivity?
- DFT Calculations : Gaussian 09 optimizes geometry at B3LYP/6-31G* level to calculate HOMO-LUMO gaps (predicts redox behavior).
- Solvent Modeling : COSMO-RS simulates solvation effects on solubility and reaction kinetics .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare IC values. Report confidence intervals (95% CI) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in structure-activity relationships .
Q. What crystallographic strategies refine the compound’s structural data?
- SHELX Workflow : Use SHELXD for phase problem resolution and SHELXL for anisotropic refinement. Twinning detection (PLATON) addresses pseudo-symmetry in crystals .
- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) improves occupancy refinement for disordered methanesulfonyl groups .
Q. How are structure-activity relationship (SAR) studies designed for this compound?
Q. What advanced techniques monitor multi-step synthesis in real time?
- Inline NMR : ReactIR tracks reaction progress via characteristic carbonyl (1700 cm) or nitrile (2250 cm) peaks .
- LC-MS Automation : UPLC coupled with mass spectrometry enables rapid purity assessment after each step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
